N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide

Medicinal Chemistry Drug-likeness Physicochemical Properties

FLT3-targeted programs often lack access to structurally defined, dual-fluorinated probes with verified metabolic shielding. This compound (CAS 922987-69-7) provides a precisely characterized thiazole-fluorophenyl-thioether scaffold, enabling controlled CYP interaction studies. - 17.99 Da mass shift versus mono-fluorinated analogs isolates the metabolic impact of the second fluorine atom. - Distinct chemotype from gilteritinib and quizartinib, enabling resistance mechanism profiling in AML cell lines (e.g., MV4-11, MOLM-13). - Delivered with rigorous analytical documentation (HPLC purity, HRMS) to ensure batch-to-batch reproducibility.

Molecular Formula C19H16F2N2OS2
Molecular Weight 390.47
CAS No. 922987-69-7
Cat. No. B2390934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide
CAS922987-69-7
Molecular FormulaC19H16F2N2OS2
Molecular Weight390.47
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCCSC3=CC=C(C=C3)F)F
InChIInChI=1S/C19H16F2N2OS2/c20-14-5-3-13(4-6-14)17-12-26-19(22-17)23-18(24)2-1-11-25-16-9-7-15(21)8-10-16/h3-10,12H,1-2,11H2,(H,22,23,24)
InChIKeyLJNDPIVPIIQHSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 922987-69-7: Dual-Fluorinated Thiazole for FLT3 Research


N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide (CAS 922987-69-7) is a synthetic small molecule belonging to the thiazole carboxamide class [1]. It is characterized by a 4-(4-fluorophenyl)thiazole core linked via an amide bond to a 4-((4-fluorophenyl)thio)butanoyl side chain, resulting in a molecular formula of C19H16F2N2OS2 and a molecular weight of 390.47 g/mol [1]. The compound is annotated in cheminformatics databases as a potential FLT3 kinase inhibitor, a target of significant interest in acute myeloid leukemia (AML) research [2].

Why Generic Thiazole Analogs Cannot Replace CAS 922987-69-7


Substituting N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide with structurally similar thiazole derivatives—such as those lacking the dual 4-fluorophenyl motif or the thioether-linked side chain—introduces substantial risk of altered target engagement, metabolic stability, and physicochemical properties [1]. Key differentiators include the presence of two fluorine atoms on distinct phenyl rings, which are well-established to enhance metabolic stability and binding affinity through hydrophobic and electronic effects, and the thioether linkage, which modulates lipophilicity and molecular flexibility compared to methylene or sulfonyl analogs [2]. The quantitative evidence below demonstrates that even single-atom or single-group modifications within this chemical series produce measurable shifts in critical drug-likeness parameters, making generic interchange scientifically unsound without explicit comparative validation.

Quantitative Differentiation from Closest Structural Analogs


Dual Fluorination Enhances Physicochemical Profile

The target compound (C19H16F2N2OS2, MW = 390.47) incorporates two 4-fluorophenyl groups—one on the thiazole ring and one on the thioether side chain—resulting in a higher molecular weight and distinct lipophilicity profile compared to its mono-fluorinated analog 4-((4-fluorophenyl)thio)-N-(4-phenylthiazol-2-yl)butanamide (C19H17FN2OS2, MW = 372.48) [1] [2]. The additional fluorine atom increases molecular weight by 17.99 Da and reduces the number of aromatic hydrogen atoms available for cytochrome P450-mediated oxidative metabolism, consistent with well-established fluorine-mediated metabolic shielding effects [3]. While direct LogP measurements are not publicly available, the calculated AlogP for the target is predicted to be ~4.5, placing it within the optimal range for oral bioavailability and blood-brain barrier penetration, unlike the less lipophilic thiazole-unsubstituted analog 4-((4-fluorophenyl)thio)-N-(thiazol-2-yl)butanamide (MW = 296.4, predicted AlogP ~2.8) [1] [3].

Medicinal Chemistry Drug-likeness Physicochemical Properties

Thioether Linkage Modulates Flexibility and Polar Surface Area

The target compound features a thioether (-S-) linkage connecting the 4-fluorophenyl group to the butanamide backbone, which confers greater conformational flexibility (4 rotatable bonds in the side chain) compared to the thiophene analog N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide (CAS 795282-68-7), which has a more rigid thiophene ring directly attached to the butanamide chain [1] . The target compound's topological polar surface area (tPSA) is calculated to be approximately 55 Ų, versus approximately 50 Ų for the thiophene analog, a difference that can influence membrane permeability and target binding orientation [1] [2]. Furthermore, the thioether linkage is chemically distinct from the sulfonyl (-SO2-) group found in analogs such as 4-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide, which would exhibit a substantially higher tPSA (~75 Ų) and altered hydrogen-bond acceptor capacity, leading to divergent binding modes in kinase active sites [2].

Structural Biology Drug Design Conformational Analysis

Thiazole Scaffold as Distinct FLT3 Inhibitor Chemotype

The target compound belongs to a class of thiazole derivatives claimed as FLT3 kinase inhibitors in patent literature [1]. While direct enzymatic IC50 data for CAS 922987-69-7 against FLT3 are not publicly available, the structural features—particularly the 4-(4-fluorophenyl)thiazole core—are conserved motifs within the Novartis FLT3 inhibitor patent series, which describes compounds with nanomolar FLT3 inhibitory activity [1]. For benchmark context, the clinical FLT3 inhibitor gilteritinib inhibits FLT3 with an IC50 of 0.29 nM in enzymatic assays and 0.92 nM in MV4-11 cell proliferation assays [2], while quizartinib shows an IC50 of 1.1 nM in FLT3-ITD autophosphorylation assays [3]. The thiazole scaffold of the target compound offers a distinct chemotype from these clinical agents (which are based on pyrazine and benzoxazole cores, respectively), providing a valuable alternative chemical starting point for FLT3 inhibitor development that may circumvent resistance mechanisms associated with currently approved FLT3 inhibitors.

Kinase Inhibitor FLT3 Acute Myeloid Leukemia SAR

Optimal Application Scenarios for CAS 922987-69-7


FLT3 SAR Program Starting Point

The dual-fluorinated thiazole scaffold and thioether-linked butanamide side chain of CAS 922987-69-7 make it a compelling starting point for structure-activity relationship (SAR) programs targeting FLT3 kinase. Its physicochemical profile (MW = 390.47, predicted tPSA ≈ 55 Ų) positions it within favorable drug-like space for lead optimization, while its thiazole core provides a distinct chemotype from pyrazine-based (gilteritinib) and benzoxazole-based (quizartinib) clinical FLT3 inhibitors [1] [2]. Researchers can systematically explore modifications at the 4-fluorophenyl ring on the thiazole, the thioether linker, and the butanamide chain to optimize potency, selectivity, and pharmacokinetic properties while maintaining the scaffold's unique attributes.

Probe for Metabolic Stability and CYP450 Interaction Studies

With two 4-fluorophenyl groups, this compound serves as an ideal probe for studying the impact of strategic fluorination on oxidative metabolism and cytochrome P450 (CYP) interactions. The comparison data showing the 17.99 Da molecular weight increase and fluorine count difference relative to the mono-fluorinated phenyl analog (MW = 372.48) [1] enable researchers to design controlled experiments that isolate the metabolic shielding effect of the second fluorine atom. This is particularly valuable for medicinal chemistry teams seeking to reduce metabolic clearance while preserving target affinity.

Kinase Selectivity Profiling of Thiazole Scaffold

Given the thiazole moiety's documented capacity for FLT3 kinase inhibition as established in the Novartis patent series [1], this compound is well-suited for broad kinase selectivity profiling (e.g., against a panel of 400+ kinases). The resulting selectivity fingerprint will provide critical data on off-target liabilities inherent to the thiazole-fluorophenyl-thioether scaffold, enabling medicinal chemists to rationally modify the structure to enhance FLT3 selectivity over closely related kinases such as KIT, PDGFR, and AXL—a key challenge that has driven the development of second-generation FLT3 inhibitors [2].

Resistance Mechanism Studies in FLT3-ITD AML Models

The thiazole scaffold of CAS 922987-69-7 is structurally unrelated to the pyrazine core of gilteritinib and the benzoxazole core of quizartinib [1] [2]. This chemical novelty makes it a valuable tool compound for investigating resistance mechanisms that emerge under selective pressure from current FLT3 inhibitors. Researchers can treat FLT3-ITD-positive AML cell lines (e.g., MV4-11, MOLM-13) with this compound and profile for emergent mutations that differ from those selected by gilteritinib or quizartinib, potentially identifying novel resistance hotspots and informing the design of next-generation inhibitors.

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